5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Description
5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a 4-chlorophenyl group at the 5-position of the thieno[2,3-d]pyrimidine core and a 2-methoxyethylamine substituent at the 4-position. Thienopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in cellular signaling pathways.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-20-7-6-17-14-13-12(8-21-15(13)19-9-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXJNFQJXDWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the N-(2-methoxyethyl)amine Group: This step typically involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to modulate specific biological pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physical and structural properties of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine and analogous compounds:
*Calculated using molecular formula.
Structural and Functional Analysis
Core Modifications
- Aromatic vs. Aliphatic Amines : The target compound’s N-(2-methoxyethyl) group contrasts with aromatic amines in analogs like 7d (NH2) and 4e (aryl-amine with COOH) . The methoxyethyl chain likely improves solubility compared to hydrophobic aryl groups (e.g., 379249-52-2 ), while retaining moderate lipophilicity for membrane penetration.
- Fused Rings: Compound 5a incorporates a tetrahydrobenzo ring, which may restrict conformational flexibility compared to the planar thienopyrimidine core in the target compound.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound likely enhances water solubility relative to halogenated analogs like 379249-52-2 , which has a trifluoromethyl group.
Biological Activity
5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a thieno ring fused to a pyrimidine structure. The presence of a chlorophenyl and a methoxyethyl group enhances its lipophilicity and may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds within the thieno[2,3-d]pyrimidine class exhibit notable antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluating related thieno[2,3-d]pyrimidines found that compounds with similar structural features displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine | TBD | E. coli, S. aureus |
| 4c | 12 | S. aureus |
| 4e | 8 | E. coli |
| 5g | 10 | M. tuberculosis |
The mechanism by which thieno[2,3-d]pyrimidines exert their antimicrobial effects is often linked to their ability to inhibit essential enzymes involved in bacterial metabolism. For example, some compounds in this class have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria . This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of various thieno[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 8 µg/mL, suggesting potent antitubercular activity .
- Toxicity Assessment : In assessing the safety profile of these compounds, hemolytic assays were conducted to determine the minimal hemolytic concentration (MHC). Most tested derivatives were found to be non-toxic at concentrations up to 200 µmol/L, indicating a favorable safety margin for further development .
Q & A
Basic: What synthetic routes are commonly employed for 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[2,3-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reaction of substituted thiophenes with nitriles or amidines under acidic conditions to form the pyrimidine ring .
- Substitution : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The 2-methoxyethylamine side chain is added through nucleophilic displacement of a chloride at the 4-position .
- Optimization : Yield and purity depend on solvent choice (e.g., n-BuOH for reflux reactions), catalysts (e.g., Pd for cross-coupling), and temperature control (60–130°C) .
Advanced: How can computational modeling guide the design of derivatives with improved target binding affinity?
Molecular docking (e.g., using MOE or AutoDock) and molecular dynamics (MD) simulations are critical for:
- Target Identification : Predicting interactions with kinases (e.g., EGFR, HER2) by analyzing hydrogen bonding, π-π stacking, and hydrophobic contacts with the thienopyrimidine core .
- SAR Analysis : Modifying substituents (e.g., replacing 2-methoxyethyl with cyclopentyl or morpholinopropyl groups) to enhance binding to ATP-binding pockets .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, helping prioritize derivatives for synthesis .
Basic: What analytical techniques are essential for characterizing this compound and assessing purity?
- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the thienopyrimidine core (δ 8.3–8.7 ppm for aromatic protons) and 4-chlorophenyl group (δ 7.4–7.6 ppm) .
- IR Spectroscopy : Absorbance at ~1640 cm (C=N stretch) and ~3300 cm (NH) .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., m/z 383 for CHClNOS) .
- HPLC/UPLC : Purity assessment (>98% by gradient elution with MeCN/HO) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., A549 vs. MDA-MB-435) or incubation times affect IC values .
- Solubility : Poor aqueous solubility may lead to underestimated activity; use DMSO stock solutions with <0.1% final concentration .
- Metabolic Stability : Hepatic microsome assays identify rapid degradation, explaining discrepancies between in vitro and in vivo efficacy .
Basic: What pharmacological activities are associated with this compound, and how are they evaluated?
- Anti-Cancer Activity : Tested via MTT assays (e.g., IC = 1–10 µM against breast cancer cells) .
- Kinase Inhibition : EGFR/HER2 inhibitory activity measured via enzymatic assays (e.g., ADP-Glo™ kinase assay) .
- Anti-Inflammatory Potential : COX-2 inhibition evaluated using ELISA kits .
Advanced: What strategies mitigate off-target effects while enhancing selectivity?
- Proteomic Profiling : Kinase selectivity screens (e.g., Eurofins KinaseProfiler) identify off-target kinases .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific binding .
- Structural Tweaks : Replace 4-chlorophenyl with 4-fluorophenyl to lower hydrophobicity and improve target specificity .
Basic: How is the compound’s stability under various storage conditions assessed?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for crystalline forms) .
- Forced Degradation Studies : Exposure to light, heat, and humidity (40°C/75% RH) monitors hydrolysis or oxidation via HPLC .
- Lyophilization : Stable as a lyophilized solid in amber vials at -20°C for >6 months .
Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration for CNS applications?
- LogP Optimization : Aim for 2–3 by replacing 2-methoxyethyl with smaller alkyl groups (e.g., methyl) .
- P-Glycoprotein Evasion : Introduce non-planar substituents (e.g., trifluoromethyl) to avoid efflux pumps .
- In Silico BBB Prediction : Tools like SwissADME predict BBB permeability based on polar surface area (<90 Å) .
Basic: How are SAR studies conducted for thienopyrimidine derivatives?
- Scaffold Diversification : Synthesize analogs with varied substituents at positions 5 (aryl) and 4 (amine) .
- Biological Screening : Compare IC values across analogs to identify critical functional groups (e.g., 4-chlorophenyl enhances EGFR binding) .
- Crystallography : X-ray structures of ligand-target complexes (e.g., PDB entries) reveal binding modes .
Advanced: How can metabolic pathways be elucidated to address toxicity concerns?
- LC-MS/MS Metabolite ID : Incubate with liver microsomes to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 to predict drug-drug interactions .
- Toxicogenomics : RNA-seq identifies upregulated stress-response genes (e.g., Nrf2) in hepatocyte models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
